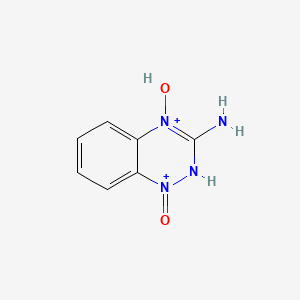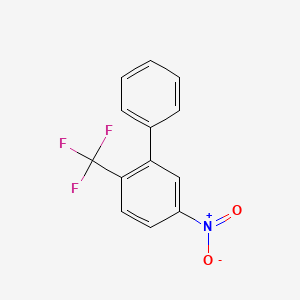
5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that features a biphenyl structure with a nitro group and a trifluoromethyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 2-(trifluoromethyl)-1,1’-biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of 5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and regioselectivity of the biphenyl core.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of Lewis acids (e.g., aluminum chloride).
Major Products
Reduction: 5-Amino-2-(trifluoromethyl)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-(trifluoromethyl)-1H-benzimidazole: Shares the nitro and trifluoromethyl groups but has a different core structure.
5-Trifluoromethyl-2-formylphenylboronic acid: Contains a trifluoromethyl group and a formyl group, with different reactivity and applications.
Uniqueness
5-Nitro-2-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides a rigid and planar structure, and the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
651778-80-2 |
|---|---|
Formule moléculaire |
C13H8F3NO2 |
Poids moléculaire |
267.20 g/mol |
Nom IUPAC |
4-nitro-2-phenyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)12-7-6-10(17(18)19)8-11(12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
BZRYJACKYZJNRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
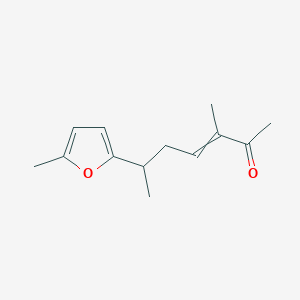
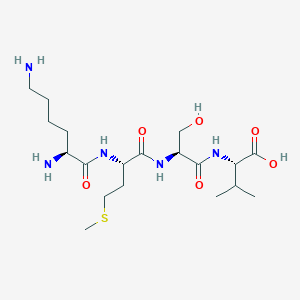
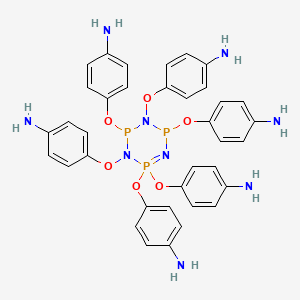
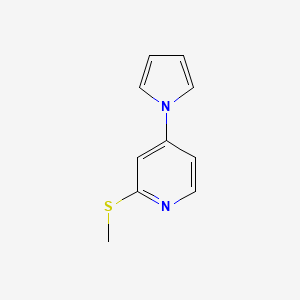
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
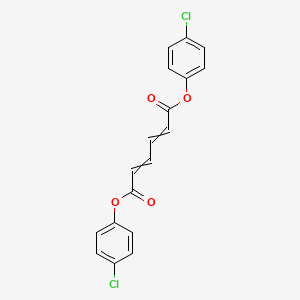
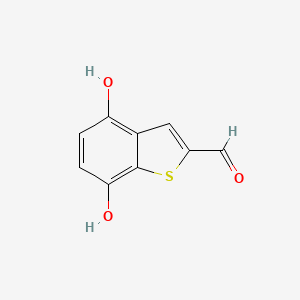
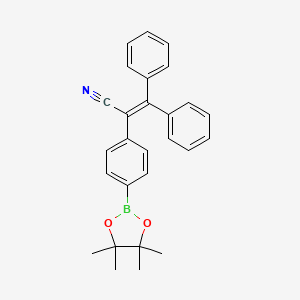
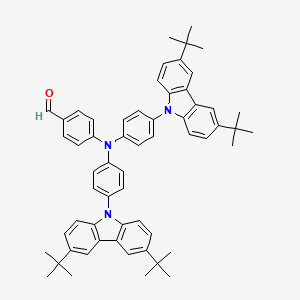


![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
